3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound with a molecular formula of C17H19NO5. This compound is known for its unique structure, which includes multiple methoxy groups and a benzotriazole moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-methoxyphenyl)-2H-benzotriazole in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride can replace the methoxy groups with other nucleophiles.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as Taq polymerase and telomerase, leading to the activation of caspases and down-regulation of proteins like ERK2. These interactions result in various cellular effects, including apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide: This compound has a similar structure but lacks the benzotriazole moiety, resulting in different chemical and biological properties.
3,4,5-trimethoxy-N-(2-methylphenyl)benzamide:
3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide: The phenoxy group introduces additional steric and electronic effects, influencing the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C23H22N4O5 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C23H22N4O5/c1-29-17-8-6-16(7-9-17)27-25-18-10-5-15(13-19(18)26-27)24-23(28)14-11-20(30-2)22(32-4)21(12-14)31-3/h5-13H,1-4H3,(H,24,28) |
InChI Key |
JKDDIYKULQMYQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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